molecular formula C18H26N2O2S B6473937 4-{1-[(3-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640866-29-9

4-{1-[(3-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6473937
CAS No.: 2640866-29-9
M. Wt: 334.5 g/mol
InChI Key: QOBNKQVSNWFJLS-UHFFFAOYSA-N
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Description

4-{1-[(3-Methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic compound featuring a piperidine core substituted with a 3-methoxyphenylmethyl group at the nitrogen atom and a thiomorpholine moiety linked via a carbonyl group at the 3-position of the piperidine ring. The 3-methoxyphenyl group may modulate lipophilicity and influence interactions with aromatic residues in biological targets.

Properties

IUPAC Name

[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-22-17-6-2-4-15(12-17)13-19-7-3-5-16(14-19)18(21)20-8-10-23-11-9-20/h2,4,6,12,16H,3,5,7-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBNKQVSNWFJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine/Thiomorpholine-Linked Urea Derivatives

describes a series of urea derivatives (11a–11o) with structural similarities, such as:

  • Core structure : A central phenyl ring linked to a thiazole-piperazine/thiomorpholine scaffold.
  • Variable substituents : Halogens (Cl, F), trifluoromethyl, methoxy, and trifluoromethoxy groups on the aryl urea moiety.

Key Comparisons :

Compound ID Substituent(s) Molecular Weight (g/mol) Yield (%) ESI-MS [M+H]+
11a 3-Fluorophenyl 484.2 85.1 484.2
11l 3-Methoxyphenyl 496.3 85.2 496.3
11m 3,5-CF3 602.2 84.7 602.2

The target compound differs by replacing the urea-thiazole-piperazine system with a piperidine-thiomorpholine-carbonyl framework.

Piperidine-Based Analogues

lists piperidine derivatives (e.g., compounds 13–19) with phenethyl-piperazine cores and aryl substituents (methoxy, ethoxy, fluoro, chloro). For example:

  • Compound 17 : 4-Fluorophenyl analog with a melting point of 79.8–80.5°C.

Key Differences :

  • The target compound lacks the phenethyl linker and instead incorporates a thiomorpholine-carbonyl group, which may reduce conformational flexibility but increase steric bulk.
  • The 3-methoxyphenyl group in the target compound mirrors substituents in 11l and 14, suggesting shared electronic profiles but distinct backbone geometries .
Thiomorpholine Precursors

discusses 4-(4-nitrophenyl)thiomorpholine (compound 1), synthesized via nucleophilic aromatic substitution. While simpler in structure, its synthesis highlights:

  • Reactivity : Thiomorpholine reacts preferentially with electron-deficient aryl halides (e.g., 4-fluoronitrobenzene) under basic conditions.
  • Yield Optimization : High yields (>80%) are achievable, suggesting scalable routes for analogous thiomorpholine derivatives like the target compound .

Physicochemical and Pharmacological Insights

Molecular Weight and Lipophilicity
  • The target compound’s molecular weight (~400–450 g/mol, estimated) aligns with urea derivatives (e.g., 11l: 496.3 g/mol) but is lighter than trifluoromethyl-substituted analogs (e.g., 11m: 602.2 g/mol).

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